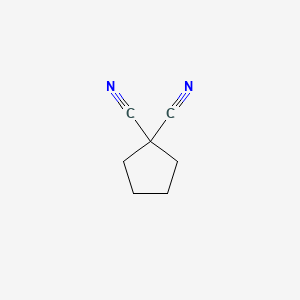
Cyclopentane-1,1-dicarbonitrile
Cat. No. B1257300
Key on ui cas rn:
29739-46-6
M. Wt: 120.15 g/mol
InChI Key: VIONVMHMAKDDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04675336
Procedure details


A mixture of 43.19 g of 1,4-dibromobutane, 13.2 g of malononitrile, 55.3 g of potassium carbonate and 1 liter of acetonitrile was refluxed for 42 hours, filtered while hot and evaporated to dryness giving a dark oil. This oil was vacuum distilled, giving 12.8 g 1,1-cyclopentanedicarbonitrile.



Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5]Br.[C:7](#[N:11])[CH2:8][C:9]#[N:10].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[C:8]1([C:7]#[N:11])([C:9]#[N:10])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
43.19 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCBr
|
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#N)#N
|
|
Name
|
|
|
Quantity
|
55.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 42 hours
|
|
Duration
|
42 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered while hot and
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a dark oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)(C#N)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

